1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone
Description
1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone (CAS: 1182992-21-7) is an organic compound with the molecular formula C₁₁H₉BrN₂O. It features a pyrazole ring substituted with a bromine atom at the 4-position, linked to a phenyl group and an acetyl moiety. This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules targeting various therapeutic areas . Its structural uniqueness lies in the electron-withdrawing bromine substituent, which enhances stability and influences reactivity in cross-coupling reactions.
Properties
IUPAC Name |
1-[4-(4-bromopyrazol-1-yl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c1-8(15)9-2-4-11(5-3-9)14-7-10(12)6-13-14/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTMWYLPTNOOAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods of 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone
General Synthetic Strategy
The synthesis typically involves constructing the pyrazole ring with a bromine substituent at the 4-position, followed by attachment to a phenyl ring bearing an ethanone (acetyl) group. The process often uses palladium-catalyzed cross-coupling reactions, bromination, lithiation, and functional group transformations to achieve the target compound.
Key Synthetic Routes
Bromination and Lithiation Approach
- Starting from 1-phenyl-1H-pyrazole or its hydroxy derivatives, bromination is performed using bromine (Br2) in chloroform at room temperature to selectively introduce bromine at the 4-position of the pyrazole ring.
- The brominated intermediate undergoes benzylation with benzyl chloride under alkaline conditions to protect hydroxyl groups if present.
- Treatment with n-butyllithium (n-BuLi) at low temperature (−78 °C) induces bromine-lithium exchange, generating a lithiated intermediate.
- Quenching this intermediate with electrophiles such as dimethylformamide (DMF) leads to formylation, which can be further transformed into ethanone derivatives by subsequent reactions.
- This method yields the desired 4-substituted pyrazole ethanones in moderate to good yields (~70%).
Vilsmeier-Haack Formylation and Fries Rearrangement
- The Vilsmeier-Haack reaction is used for formylation of hydroxypyrazoles by heating with DMF and phosphorus oxychloride (POCl3) at about 70 °C.
- Subsequent Fries rearrangement under Lewis acid catalysis (AlCl3 in carbon disulfide, CS2) converts acetylated pyrazoles into the corresponding ethanones.
- This method provides an alternative route with yields ranging from 60-85% for various intermediates.
Pd-Catalyzed Cross-Coupling Reactions
- Pyrazole triflates, prepared by triflation of hydroxy-pyrazoles using trifluoromethanesulfonic anhydride (Tf2O) and triethylamine (TEA) in dichloromethane (DCM), serve as key intermediates.
- These triflates undergo Suzuki-Miyaura cross-coupling with arylboronic acids in the presence of Pd(PPh3)4 catalyst and potassium phosphate (K3PO4) base.
- The reaction is typically carried out under reflux in 1,4-dioxane with KBr as an additive.
- This method efficiently installs various aryl groups on the pyrazole ring, including the 4-bromo substituent, leading to the formation of this compound derivatives with yields between 50% and 94%.
Example Reaction Conditions Summary Table
| Step | Reagents/Conditions | Purpose | Yield (%) | Notes |
|---|---|---|---|---|
| i | Br2, CHCl3, rt, 20 h | Bromination at pyrazole 4-position | 75 | Selective bromination |
| ii | BnCl, NaH, DMF, 0-60 °C, 1 h | Benzylation (protection) | 73-85 | Protects hydroxy groups |
| iii | n-BuLi, THF, −78 °C, DMF, rt, 0.5 h | Lithiation and formylation | 70 | Generates aldehyde intermediate |
| iv | POCl3, DMF, 70 °C, overnight | Vilsmeier-Haack formylation | 60 | Alternative formylation method |
| v | Ac2O, 100 °C, 0.5 h; AlCl3, CS2, reflux 3 h | Acetylation and Fries rearrangement | 74-85 | Converts to ethanone |
| vi | Tf2O, TEA, DCM, rt, 1 h | Triflation of hydroxy-pyrazole | 83-85 | Prepares for cross-coupling |
| vii | Pd(PPh3)4, K3PO4, KBr, 1,4-dioxane, reflux | Suzuki cross-coupling | 50-94 | Final arylation step |
Additional Notes on Preparation
- The bromine substitution is crucial for further functionalization via cross-coupling.
- Protecting groups such as benzyl ethers help in selective lithiation and prevent side reactions.
- The use of palladium catalysts and appropriate bases is essential for efficient cross-coupling.
- Reaction temperatures and times are optimized to maximize yields and minimize by-products.
- The synthetic strategy is flexible, allowing introduction of various aryl groups on the pyrazole ring.
Research Findings and Analytical Data
- The synthesized compounds, including this compound, have been characterized by melting point determination, infrared spectroscopy (IR), nuclear magnetic resonance (NMR) including ^1H and ^13C, and elemental analysis to confirm structure and purity.
- Chemical shifts and coupling constants in NMR confirm the substitution pattern and integrity of the pyrazole and phenyl rings.
- Mass spectrometry data support molecular weights consistent with brominated pyrazole ethanone derivatives.
- The synthetic methods provide reproducible yields and high purity products suitable for further biological or chemical studies.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Reagents like bromine or other oxidizing agents can be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds, including 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone, exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrazole derivatives possess potent activity against various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Pyrazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and the inhibition of specific signaling pathways involved in tumor growth . The presence of the bromine atom may enhance the compound's interaction with biological targets, potentially leading to increased efficacy.
Material Science
Development of Novel Materials
In material science, this compound is utilized in the synthesis of novel materials with specific electronic and optical properties. Its ability to form coordination complexes with metals allows for the development of materials used in sensors and electronic devices . The compound's structural features enable it to participate in polymerization reactions, contributing to advancements in polymer chemistry.
Biological Studies
Biochemical Assays
The compound serves as a valuable probe in biochemical assays aimed at studying enzyme activities and protein interactions. Its ability to interact with various biomolecules makes it useful for investigating cellular processes such as signal transduction and metabolic pathways .
Mechanism of Action
The molecular mechanism by which this compound exerts its effects involves binding to specific enzymes or receptors. For example, it has been shown to inhibit liver alcohol dehydrogenase, an enzyme crucial for alcohol metabolism. This inhibition can lead to altered metabolic pathways and has implications for understanding alcohol-related disorders.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited significant inhibitory effects on both bacterial strains, suggesting its potential as an antimicrobial agent .
Case Study 2: Anticancer Activity
In vitro studies assessed the anticancer activity of this compound against human breast cancer cells (MCF-7). The compound demonstrated a dose-dependent reduction in cell viability, indicating its potential as a therapeutic agent for breast cancer treatment .
Mechanism of Action
The mechanism of action of 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone involves its interaction with molecular targets, such as enzymes or receptors. The bromo-substituted pyrazole ring can act as an inhibitor of specific enzymes, affecting their activity and leading to various biological effects . The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs in the Pyrazoline/Pyrazole Family
Pyrazole and pyrazoline derivatives are widely studied for their biological activities. Below is a comparative analysis of key analogs:
1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one
- Structure: Contains a dihydropyrazole ring with 4-bromophenyl and 4-fluorophenyl substituents, coupled to a butanone group.
- Properties : Molecular weight = 389.26 g/mol, triclinic crystal system (space group P1) with unit cell parameters a = 6.7502 Å, b = 10.1253 Å, c = 13.7792 Å .
1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone
- Structure : Features a dihydropyrazole core with 4-chlorophenyl and 4-methoxyphenyl groups.
- Biological Activity : Exhibits antibacterial and antifungal properties due to the electron-donating methoxy group, which modulates electronic density .
- Comparison : The methoxy group increases solubility, whereas the bromine in the target compound may improve halogen bonding in target interactions.
2-((1-(4-Bromophenyl)-1H-tetrazol-5-yl)thio)-1-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)ethanone (7k)
- Structure: Combines tetrazolylthio and trifluoromethylphenylsulfonyl groups with an ethanone backbone.
- Properties : Melting point = 155–157°C, higher than many pyrazole derivatives due to the sulfonyl group’s rigidity .
- Comparison : The trifluoromethyl group enhances lipophilicity, contrasting with the target compound’s simpler acetyl group.
Heterocyclic Variants with Imidazole, Quinoline, and Thiazole Moieties
1-(4-(4-Methyl-1H-imidazol-1-yl)phenyl)ethanone
- Structure : Substitutes pyrazole with a methylimidazole ring.
- Properties : Molecular weight = 250.29 g/mol; appears as white crystals .
- Comparison : Imidazole’s basicity may improve solubility in acidic environments compared to pyrazole-based compounds.
1-[3-(4-Bromophenyl)-5-(quinolin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone
- Structure: Incorporates a quinoline ring, known for intercalation in DNA.
- Applications: Potential anticancer applications due to quinoline’s planar structure .
- Comparison: The extended aromatic system in quinoline may enhance π-π stacking interactions, unlike the simpler phenyl group in the target compound.
4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole
- Structure : Hybrid of thiazole, pyrazole, and triazole rings.
Substituent Effects on Physicochemical Properties
Biological Activity
1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone, a compound featuring a pyrazole core, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables to illustrate its pharmacological profile.
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C₁₁H₉BrN₂O
- Molecular Weight: 265.106 g/mol
- CAS Number: 1182992-21-7
This compound is characterized by the presence of a bromo-substituted phenyl group and a pyrazole moiety, which are crucial for its biological activity.
Anti-inflammatory Activity
Research has shown that compounds with a pyrazole nucleus exhibit significant anti-inflammatory effects. For instance, derivatives similar to this compound have demonstrated potent inhibition of inflammatory mediators such as TNF-α and IL-6. In one study, certain pyrazole derivatives achieved up to 85% inhibition of TNF-α at concentrations comparable to established anti-inflammatory drugs like dexamethasone .
Table 1: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Reference |
|---|---|---|---|
| Dexamethasone | 76% (1 µM) | 86% (1 µM) | |
| Compound A | 85% (10 µM) | 93% (10 µM) | |
| Compound B | 75% (3 h) | N/A |
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been explored. For instance, compounds similar to this compound have been tested against various bacterial strains such as E. coli and Staphylococcus aureus. One study reported that certain derivatives exhibited promising activity against these pathogens, indicating their potential as antimicrobial agents .
Table 2: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) | Reference |
|---|---|---|---|
| Compound C | E. coli | 40 | |
| Compound D | S. aureus | 30 |
Anticancer Activity
Emerging studies suggest that pyrazole derivatives may possess anticancer properties. For example, certain compounds have shown efficacy in inhibiting cancer cell proliferation in vitro. A study highlighted that specific pyrazole derivatives could induce apoptosis in cancer cell lines, suggesting their potential role in cancer therapy .
Table 3: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound E | HeLa (cervical cancer) | 15 | |
| Compound F | MCF7 (breast cancer) | 12 |
Case Study 1: Anti-inflammatory Effects
In a controlled study involving carrageenan-induced edema in rats, several pyrazole derivatives were tested for their anti-inflammatory effects. The results indicated that these compounds significantly reduced paw swelling compared to the control group treated with saline. The most effective compound showed an inhibition rate comparable to indomethacin, a standard anti-inflammatory drug .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of various pyrazole derivatives against clinical isolates of E. coli. The study found that certain compounds exhibited a notable reduction in bacterial growth at low concentrations, demonstrating their potential as effective antimicrobial agents .
Q & A
Q. What are the common synthetic routes for 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via cyclocondensation or substitution reactions. Key steps include:
- Chalcone Intermediate Formation : Reacting 4-bromoacetophenone derivatives with hydrazine hydrate under reflux in ethanol to form pyrazoline cores .
- Catalytic Optimization : Using copper catalysts to enhance coupling efficiency, as seen in the synthesis of analogous pyrazoline derivatives (yields ~70-85%) .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol.
Q. Table 1: Reaction Optimization Parameters
| Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|
| Cu (0.1 eq) | 80-100 | 85 | |
| Ethanol (reflux) | 78 | 70 |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer :
- FT-IR : Look for C=O stretch at ~1690 cm⁻¹ (acetyl group) and C-Br stretch at ~550-650 cm⁻¹ .
- ¹H NMR : Aromatic protons appear as multiplets (δ 7.5-8.3 ppm); acetyl CH₃ resonates as a singlet (~2.5 ppm) .
- Mass Spectrometry (EI-MS) : Molecular ion peak [M⁺] at m/z 397.81 (for brominated derivatives) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental crystallographic data and computational modeling results?
- Methodological Answer :
- Validation Tools : Use SHELXTL or PLATON to refine X-ray diffraction (XRD) data and compare bond lengths/angles with Density Functional Theory (DFT)-optimized structures .
- Error Analysis : Calculate root-mean-square deviations (RMSD) for non-hydrogen atoms. Discrepancies >0.05 Å may indicate conformational flexibility or crystal packing effects .
- Case Study : In a pyrazoline derivative, the dihedral angle between phenyl rings differed by 5° between XRD and DFT; this was attributed to intermolecular hydrogen bonding in the crystal lattice .
Q. What strategies are employed in molecular docking studies to evaluate bioactivity?
- Methodological Answer :
- Target Selection : Prioritize enzymes like cyclooxygenase (COX) or antimicrobial targets, as pyrazoline derivatives exhibit anti-inflammatory/antibacterial activity .
- Docking Workflow :
Prepare the ligand (protonation states optimized at pH 7.4).
Grid box centered on the active site (e.g., COX-2 PDB: 3LN1).
Use AutoDock Vina with Lamarckian genetic algorithm.
- Validation : Compare docking scores (binding affinity ≤ -8.0 kcal/mol) with experimental IC₅₀ values .
Data Contradiction Analysis
Q. How should conflicting spectral data (e.g., NMR vs. XRD) be addressed during structural elucidation?
- Methodological Answer :
- Cross-Verification : Confirm substituent positions via XRD if NMR signals overlap (e.g., para-substituted aryl groups). For example, in 1-[4-(4-chlorophenyl)pyrazolyl]ethanone, XRD confirmed the acetyl group’s orientation, resolving ambiguous NOESY correlations .
- Advanced Techniques : Use 2D NMR (HSQC, HMBC) to correlate protons with carbons and resolve regiochemical uncertainties .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
